(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that combines a pyrrolidine ring with a fluorinated pyridine moiety. It is recognized for its potential applications in medicinal chemistry, particularly in drug discovery and development due to its unique structural features and biological activities. This compound is often studied for its interactions with various biological targets, making it a subject of interest in both academic and industrial research settings.
The compound is commercially available and can be sourced from chemical suppliers such as Benchchem, which provides detailed information on its synthesis, properties, and applications .
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine falls under the category of heterocyclic compounds, specifically those containing both nitrogen and fluorine atoms. Its classification is significant in the context of medicinal chemistry, where such compounds are often explored for their pharmacological properties.
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves several key steps:
The use of microwave-assisted organic synthesis has been highlighted as an efficient method to enhance synthetic yields while adhering to green chemistry principles. This approach allows for rapid reaction times and improved reaction conditions .
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has a molecular formula of CHFN\ and a molecular weight of approximately 179.20 g/mol. The structure features a pyrrolidine ring attached to a fluorinated pyridine, which contributes to its unique chemical properties.
The compound's structural characteristics can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity.
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine can undergo several types of chemical reactions:
The conditions for these reactions vary based on the desired outcome, including factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and potentially leading to various biological effects, which are context-dependent based on its application in research or therapeutic settings .
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is typically presented as a solid at room temperature with good solubility in polar solvents due to its dihydrochloride salt form, enhancing its stability and usability in various applications.
The presence of the fluorine atom significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The unique combination of functional groups allows for diverse reactivity patterns, contributing to its utility in synthetic chemistry .
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has several important applications:
The stereocontrolled construction of the pyrrolidine ring predominantly leverages chiral pool synthesis from L-proline or 4-hydroxyproline derivatives. Reduction of L-proline methyl ester using lithium aluminum hydride yields (S)-pyrrolidin-2-ylmethanol with retained stereochemistry (>98% ee), serving as a key precursor. Alternative approaches include Ru-catalyzed asymmetric hydrogenation of pyrrolidine precursors, though yields remain moderate (25-67%) [5] [7]. For advanced intermediates, piperazine ring reductive opening under hydrogen atmosphere with Ru catalysts achieves higher efficiency (67% yield) while preserving chirality. These chiral building blocks undergo subsequent coupling with fluoropyridine units, where the stereogenic center at pyrrolidine C2 remains configurationally stable under optimized reaction conditions [5].
Cyclization of acyclic precursors via intramolecular reductive amination offers another stereoselective pathway. Chiral auxiliaries like (1R,2S)-norephedrine direct the formation of the pyrrolidine ring with diastereomeric ratios exceeding 9:1. Removal of the auxiliary then furnishes enantiopure pyrrolidine intermediates. Enzymatic approaches using transaminases or reductases have demonstrated feasibility for kinetic resolution of racemic pyrrolidines, achieving enantiomeric excesses >99% but with substrate limitations [7].
Regioselective fluorination at the pyridine 5-position employs two principal strategies: late-stage electrophilic fluorination of pyridinyl-pyrrolidine precursors or building block coupling with pre-fluorinated pyridines. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor on 2-(pyrrolidin-2-yl)pyridine derivatives occurs preferentially at the 5-position due to electronic activation by the adjacent nitrogen, yielding 35-68% of the desired fluoro isomer after purification [3].
Table 1: Fluorination Methods for Pyridine Functionalization
Method | Reagent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Electrophilic Fluorination | Selectfluor | 80°C | 52 | 5-position >95% |
Electrophilic Fluorination | N-Fluorobenzenesulfonimide | 25°C | 68 | 5-position >98% |
Halogen Exchange | KF/Cu(II) Catalyst | 150°C | 45 | 5-position only |
Building Block Coupling | 5-Fluoro-2-halopyridine | -78°C to 25°C | 82 | N/A |
Superior regiocontrol is achieved through halogen-exchange reactions on 5-bromo-2-(pyrrolidin-2-yl)pyridine intermediates using potassium fluoride with copper(II) catalysis at elevated temperatures (150°C). Pre-fluorinated pyridine building blocks like 5-fluoro-2-chloropyridine enable direct coupling with chiral pyrrolidine nucleophiles via nucleophilic aromatic substitution, minimizing side reactions and preserving enantiopurity when conducted below -70°C [4].
Formation of the pivotal C–N bond between the pyrrolidine and pyridine rings employs transition metal-catalyzed cross-coupling and nucleophilic substitution. Buchwald-Hartwig amination of 2-halo-5-fluoropyridines with N-Boc-protected pyrrolidine using palladium catalysts (XPhos Pd G2) achieves >90% coupling efficiency at 80°C. However, the harsh conditions risk enantiomerization at the pyrrolidine stereocenter [6].
Table 2: Catalytic Systems for C–N Bond Formation
Coupling Method | Catalyst/Base | Temperature | Yield (%) | ee Retention (%) |
---|---|---|---|---|
Buchwald-Hartwig Amination | XPhos Pd G2, Cs₂CO₃ | 80°C | 92 | 98 |
Nucleophilic Aromatic Substitution | None, KOtBu | -78°C | 85 | >99 |
Copper-Catalyzed Coupling | CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine | 110°C | 78 | 95 |
Low-temperature nucleophilic aromatic substitution (-78°C) with potassium tert-butoxide as base provides enhanced stereochemical fidelity. Here, the pyrrolidine nitrogen attacks 2-fluoro-5-halopyridine derivatives, where the fluorine atom activates the ring toward substitution while serving as the final desired substituent. This one-step strategy eliminates post-coupling fluorination requirements, streamlining synthesis with >99% ee retention [6] [7]. Copper-catalyzed methods using CuI/diamine ligand systems offer cost-effective alternatives with moderate yields (78%) and ee retention >95% [3].
Protection of the pyrrolidine nitrogen proves essential during C–N bond formation and fluorination steps to prevent undesired quaternization. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance due to its orthogonal deprotection under mild acidic conditions (trifluoroacetic acid in dichloromethane) without epimerization risk. Alternative groups include carbobenzoxy (Cbz), removable via hydrogenolysis, though this necessitates post-deprotection purification to eliminate palladium residues [5] [7].
For pyrrolidines containing secondary alcohols, tert-butyldimethylsilyl (TBS) ethers provide robust protection during fluorination and coupling reactions. Cleavage occurs selectively using tetrabutylammonium fluoride without disturbing Boc groups. Multistep sequences require iterative protection schemes, such as Boc for nitrogen coupled with TBS for oxygen, enabling differential deprotection at appropriate synthetic stages [7].
Enantiopurity preservation during protection/deprotection mandates careful pH control. Basic conditions during Boc installation risk racemization at the pyrrolidine α-carbon, necessitating Schotten-Baumann conditions (biphasic system, 0°C) to maintain reaction pH <9.0. Final deprotection of the chiral scaffold employs HCl/dioxane to generate pharmaceutically relevant hydrochloride salts while preserving stereochemical integrity [5].
Late-stage functionalization of the pyrrolidine nitrogen employs reductive amination with carbonyl compounds. Sodium triacetoxyborohydride in dichloroethane facilitates efficient alkylation (75-92% yield) using aldehydes or ketones under mild acidic conditions (pH 5-6), compatible with the fluoropyridine moiety. This strategy enables diversification of the pyrrolidine nitrogen for structure-activity relationship studies without requiring additional protection [4].
Nucleophilic substitution on halogenated pyridine precursors occurs optimally with N-deprotected pyrrolidine nucleophiles. Activation of the 2-position is enhanced by electron-withdrawing groups at C5, making 2,5-difluoropyridine an ideal electrophile. Kinetic studies reveal second-order rate constants increase 30-fold when substituting chlorine with fluorine at C2, though competing 2,5-difluoro displacement necessitates careful stoichiometry control (1.05 equiv pyrrolidine) to minimize bis-alkylation [3] [7].
Table 3: Protection and Deprotection Strategies
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Pyrrolidine Nitrogen | Boc | Di-tert-butyl dicarbonate | TFA/DCM (1:1), 25°C, 1h | Acid-sensitive groups incompatible |
Pyrrolidine Nitrogen | Cbz | Cbz-Cl, NaOH | H₂, Pd/C, MeOH | Requires Pd removal |
Hydroxyl Group | TBS | TBSCl, imidazole, DMF | TBAF, THF, 25°C | Compatible with Boc |
Amine (as salt) | HCl | HCl/dioxane | NaOH, extraction | Directly pharmaceutically useful |
Scale-up of stereoselective synthesis faces three primary challenges: cryogenic conditions, catalyst cost, and enantiopurity maintenance during purification. Low-temperature steps (-78°C) requiring butyllithium reagents or directed metalation become prohibitively expensive above kilogram scale due to specialized reactor requirements and extended processing times. Alternative pathways using room-temperature lithiation with lithium tetramethylpiperidide (LiTMP) offer practical solutions but generate regioisomeric impurities requiring chromatography [3] [7].
Chiral catalyst recycling remains problematic in asymmetric hydrogenations. Immobilized Ru-BINAP systems demonstrate <5% leaching but suffer from reduced activity (turnover number decreases from 1,000 to 300 after five cycles). This limitation necessitates expensive catalyst reloading for large batches. Resolution-based approaches using diastereomeric salt crystallization with dibenzoyl-D-tartaric acid provide cost-effective enrichment (90% ee) but require recycling of the resolving agent and mother liquors for economic viability [5] [7].
Purification bottlenecks arise from polar impurities in final isolation. Reverse-phase chromatography remains common for research quantities but proves impractical at scale. Alternative isolation via dihydrochloride salt crystallization from ethanol/water (3:1) yields needle-like crystals of >99.5% chemical purity and 99.8% ee. This approach leverages the compound's basic nitrogens to form stable salts with minimal co-crystallization of stereochemical impurities. Solvent selection critically impacts crystal habit and filtration rates, with methanol/ethyl acetate mixtures yielding denser crystals but requiring antisolvent crystallization to achieve acceptable yields (72%) [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7